![molecular formula C12H20Cl2N2 B3807924 {[1-(3-methylphenyl)-3-pyrrolidinyl]methyl}amine dihydrochloride](/img/structure/B3807924.png)
{[1-(3-methylphenyl)-3-pyrrolidinyl]methyl}amine dihydrochloride
Overview
Description
“{[1-(3-methylphenyl)-3-pyrrolidinyl]methyl}amine dihydrochloride” is a chemical compound with the CAS Number: 1017474-51-9 . It has a linear formula of C12 H18 N2 . 2 Cl H . The compound is solid in physical form .
Synthesis Analysis
The synthesis of similar compounds like piperazine derivatives has been reported in recent literature . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular weight of “{[1-(3-methylphenyl)-3-pyrrolidinyl]methyl}amine dihydrochloride” is 263.21 . The InChI Code is 1S/C12H18N2.2ClH/c1-10-3-2-4-12(7-10)14-6-5-11(8-13)9-14;;/h2-4,7,11H,5-6,8-9,13H2,1H3;2*1H .Physical And Chemical Properties Analysis
“{[1-(3-methylphenyl)-3-pyrrolidinyl]methyl}amine dihydrochloride” is a solid at room temperature . The compound is stored at room temperature .Scientific Research Applications
Antiperspirants and Personal Care Products
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Research Focus:- Collaboration : This research collaboration between the University of Liverpool and Unilever aims to bridge the gap between chemistry and biology in personal care product development .
Quantum Science and Technology
Background: Quantum science explores the behavior of particles at the smallest scales, often defying classical intuition.
Research Focus:Neuroscience and Neuropharmacology
Background: Understanding neurotransmission and receptor interactions is vital for drug design.
Research Focus:Safety and Hazards
properties
IUPAC Name |
[1-(3-methylphenyl)pyrrolidin-3-yl]methanamine;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-10-3-2-4-12(7-10)14-6-5-11(8-13)9-14;;/h2-4,7,11H,5-6,8-9,13H2,1H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXHBKWKVLRSGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCC(C2)CN.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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